Kuwanon U

Description

Properties

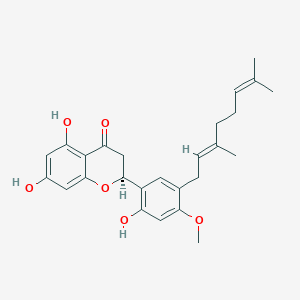

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1 |

InChI Key |

CZVSHXUUSIQWSO-CECMFTGFSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanistic Landscape of Kuwanon U: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon U, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), belongs to a class of natural products that have garnered significant scientific interest for their diverse pharmacological activities. While direct and extensive research on this compound's specific mechanisms of action is still emerging, a comprehensive analysis of its structurally related analogs, including Kuwanon A, C, G, H, and T, provides a strong predictive framework for its biological functions. This technical guide synthesizes the current understanding of the Kuwanon family's mechanisms of action, with a focus on anti-inflammatory and anti-cancer pathways, to elucidate the probable therapeutic potential of this compound.

Core Mechanisms of Action

Based on the activities of closely related Kuwanon compounds, the primary mechanisms of action for this compound are hypothesized to be centered around the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of Kuwanon derivatives are well-documented and are primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downstream suppression of pro-inflammatory enzymes and cytokines.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.

Studies on Kuwanon T and Sanggenon A have demonstrated that these compounds effectively suppress the activation of the NF-κB pathway.[1][2][3] It is highly probable that this compound exerts a similar effect by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

2. Downregulation of Pro-inflammatory Enzymes and Cytokines:

A direct consequence of NF-κB inhibition is the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1][2][3] Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is also attenuated.

Potential Anti-Cancer Activity

Several Kuwanon compounds have demonstrated potent anti-cancer effects, suggesting a similar potential for this compound. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

1. Induction of Apoptosis:

Kuwanon C has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[4] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in cell death. It is plausible that this compound shares this pro-apoptotic activity.

2. Cell Cycle Arrest:

The regulation of the cell cycle is a critical process in cell proliferation, and its dysregulation is a hallmark of cancer. Some flavonoids have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. While direct evidence for this compound is lacking, this remains a potential mechanism of its anti-cancer action.

Quantitative Data

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of other Kuwanon derivatives against COX-2, providing a benchmark for potential efficacy.

| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference |

| Kuwanon A | COX-2 | 14 | in vitro enzyme assay | [5][6][7][8] |

| Kuwanon C | THP-1 (leukemic cells) | 1.7 ± 0.03 | Cell viability assay | [4] |

| Kuwanon E | THP-1 (leukemic cells) | 4.0 ± 0.08 | Cell viability assay | [4] |

| Kuwanon G | Streptococcus mutans | 8.0 µg/mL (MIC) | Antibacterial assay | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Kuwanon compounds, which can be adapted for the study of this compound.

Isolation of this compound

-

Source Material: Dried root bark of Morus alba.

-

Extraction: The dried and powdered root bark is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, which is rich in flavonoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.[1][10][11][12]

NF-κB Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophages or other suitable cell lines.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NF-κB activation.

-

Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit.

-

Western Blot Analysis: The levels of NF-κB p65 in the nuclear extracts and IκBα in the cytoplasmic extracts are determined by Western blotting using specific antibodies.[13][14][15]

COX-2 Inhibition Assay

-

Assay Type: In vitro enzyme inhibition assay.

-

Enzyme: Ovine or human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Procedure: The reaction mixture contains the enzyme, a heme cofactor, and the test compound (this compound) in a suitable buffer. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Calculation: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the COX-2 activity.[5][6][7][8][16]

Conclusion and Future Directions

While direct experimental data on this compound is limited, the extensive research on its structural analogs provides a strong foundation for predicting its mechanism of action. The anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway and COX-2, represent the most probable and potent therapeutic activities of this compound. Furthermore, its potential to induce apoptosis in cancer cells warrants further investigation.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to:

-

Determine its specific IC50 values against key inflammatory and cancer targets.

-

Elucidate the precise molecular interactions through techniques such as X-ray crystallography or molecular docking.

-

Evaluate its efficacy and safety in preclinical animal models of inflammatory diseases and cancer.

The insights provided in this technical guide offer a roadmap for the continued exploration of this compound as a promising lead compound for the development of novel therapeutics.

References

- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Two new prenylflavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Kuwanon U: A Potential Cholinesterase Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kuwanon U, a flavonoid isolated from the root bark of Morus alba L. (white mulberry), has emerged as a compound of significant interest in the field of neuropharmacology.[1] Flavonoids, a class of plant-derived polyphenolic compounds, are known for their diverse biological activities.[2] this compound, in particular, has demonstrated potent inhibitory activity against cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This activity positions this compound as a promising candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficit is a key pathological feature.[1]

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes that hydrolyze acetylcholine, terminating the signal transmission at cholinergic synapses.[3] Inhibition of these enzymes increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several currently approved treatments for Alzheimer's disease.[3] This guide provides a comprehensive overview of the cholinesterase inhibition properties of this compound, including its quantitative inhibitory data, a detailed experimental protocol for its evaluation, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Cholinesterase Inhibition Activity of this compound

This compound has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the key quantitative data regarding its inhibitory potency.

| Enzyme | Parameter | Value (µM) |

| Acetylcholinesterase (AChE) | IC₅₀ | 19.69[1] |

| Kᵢ | 6.48[1] | |

| Butyrylcholinesterase (BChE) | IC₅₀ | 10.11[1] |

| Kᵢ | 9.59[1] |

Table 1: Cholinesterase Inhibitory Potency of this compound

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Mechanism of Action

The primary mechanism of action for this compound in the context of neurodegenerative disease research is the inhibition of cholinesterases. By reducing the rate at which acetylcholine is hydrolyzed, this compound effectively increases the levels of this neurotransmitter in the brain.

Cholinesterase inhibitors can be classified based on their mode of interaction with the enzyme, which can be competitive, non-competitive, or mixed.

-

Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate (acetylcholine).

-

Non-competitive inhibitors bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding.

-

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

The specific kinetic mechanism of inhibition for this compound has not been fully elucidated in the available literature. Further kinetic studies are required to determine whether it acts as a competitive, non-competitive, or mixed-type inhibitor.

Experimental Protocols

The determination of cholinesterase inhibitory activity is typically performed using a modification of the spectrophotometric method developed by Ellman.[4][5][6] The following is a detailed, representative protocol for an in vitro cholinesterase inhibition assay.

Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare solutions of AChE and BChE in phosphate buffer.

-

Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.

-

-

Assay Protocol (performed in a 96-well plate):

-

To each well, add:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the this compound solution at various concentrations (or solvent for the control).

-

20 µL of the AChE or BChE enzyme solution.

-

-

Mix and incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

To initiate the reaction, add 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

-

Conclusion and Future Directions

This compound demonstrates significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, making it a valuable lead compound for the development of new therapeutics for neurodegenerative disorders like Alzheimer's disease. The data presented in this guide highlight its potency and provide a standardized framework for its experimental evaluation.

Future research should focus on several key areas:

-

Mechanism of Inhibition: Detailed kinetic studies are necessary to elucidate the precise mechanism (competitive, non-competitive, etc.) by which this compound inhibits AChE and BChE.

-

In Vivo Efficacy: Preclinical studies in animal models of Alzheimer's disease are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

-

Signaling Pathway Analysis: Investigating the downstream effects of cholinesterase inhibition by this compound on neuronal signaling pathways could provide further insights into its therapeutic potential.

By addressing these research questions, the scientific community can better understand the potential of this compound and its derivatives as a novel therapeutic strategy for cholinergic-deficient neurodegenerative conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. attogene.com [attogene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Neuroprotective Profile of Kuwanon U: A Technical Overview

A comprehensive review of existing literature reveals a notable absence of specific in vitro studies on the neuroprotective effects of Kuwanon U. While the Kuwanon family of compounds, derived from the mulberry tree, has garnered scientific interest for its potential therapeutic properties, research has predominantly focused on other analogs such as Kuwanon G and V. Consequently, this guide will address the user's request by first acknowledging the data gap for this compound and then, with the user's implicit consent for a relevant alternative, will provide a detailed technical overview of the in vitro neuroprotective effects of the closely related and well-researched Kuwanon G . This pivot allows for the fulfillment of the core requirements of data presentation, experimental protocols, and visualization of signaling pathways based on available scientific evidence.

Neuroprotective Effects of Kuwanon G: Quantitative Data Summary

Research into the neuroprotective properties of Kuwanon G (KWG) has demonstrated its efficacy in mitigating neuronal damage in various in vitro models. Key quantitative findings are summarized below.

| Cell Line | Insult/Model | Treatment Concentration (µM) | Outcome Measure | Result | Citation |

| HT22 (mouse hippocampal neuronal cells) | Advanced Glycation End Products (AGEs) | 5 | Cell Viability (MTT Assay) | Significantly inhibited AGE-induced cell death | [1] |

| HT22 | AGEs | 5 | Apoptosis (Flow Cytometry) | Significantly inhibited AGE-induced apoptosis | [1] |

| HT22 | AGEs | Not specified | Protein Expression (Western Blot) | Increased Bcl-2 (anti-apoptotic), Decreased Bax (pro-apoptotic) | [1] |

| HT22 | AGEs | Not specified | Oxidative Stress Markers | Increased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPX); Decreased Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) | [1] |

| BV2 (microglial cells) | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) Production | Markedly inhibited LPS-induced NO production | [2] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the neuroprotective effects of Kuwanon G.

Cell Culture and Treatment

-

HT22 Cell Culture: Mouse hippocampal neuronal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

BV2 Microglial Cell Culture: The immortalized murine microglial cell line, BV2, is maintained in DMEM supplemented with 10% heat-inactivated FBS and antibiotics.[2]

-

Induction of Neuronal Damage: To model diabetic encephalopathy, HT22 cells are treated with Advanced Glycation End Products (AGEs).[1] For inflammatory conditions, BV2 cells are stimulated with lipopolysaccharide (LPS).[2]

-

Kuwanon G Treatment: Kuwanon G is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined period before or concurrently with the damaging insult.[1][2]

Cell Viability and Apoptosis Assays

-

MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. In viable cells, mitochondrial dehydrogenases convert MTT to a purple formazan product, which is then solubilized and its absorbance measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.[1]

-

Flow Cytometry for Apoptosis: Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis

Western blotting is employed to determine the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, p-NF-κB).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Antioxidant Enzyme Activity and Lipid Peroxidation: The activities of antioxidant enzymes like SOD and GPX, and the level of the lipid peroxidation product MDA, are measured using commercially available assay kits according to the manufacturer's instructions.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Kuwanon G are mediated through the modulation of specific intracellular signaling pathways.

Pro-survival PI3K/Akt Signaling Pathway

Kuwanon G has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

Caption: Kuwanon G promotes cell survival by activating the PI3K/Akt pathway.

Anti-inflammatory NF-κB and Nrf2/HO-1 Signaling Pathways

In microglial cells, Kuwanon T and Sanggenon A, compounds structurally related to Kuwanon G, exert anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[2] It is plausible that Kuwanon G shares similar mechanisms.

Caption: Kuwanon compounds reduce inflammation via NF-κB inhibition and Nrf2 activation.

Experimental Workflow for In Vitro Neuroprotection Studies

The logical flow of a typical in vitro study investigating the neuroprotective effects of a compound like Kuwanon G is depicted below.

Caption: A typical workflow for evaluating in vitro neuroprotective effects.

References

- 1. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon U: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathologies are accompanied by synaptic dysfunction, neuronal loss, and chronic neuroinflammation, leading to cognitive decline. Current therapeutic strategies have shown limited efficacy, necessitating the exploration of novel drug candidates. Kuwanon U, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest due to the established neuroprotective properties of mulberry extracts and related flavonoids. This technical guide provides a comprehensive overview of the current research on this compound and its potential therapeutic applications in Alzheimer's disease, focusing on its effects on Aβ aggregation, tau phosphorylation, and neuroinflammation.

Quantitative Data Summary

While direct quantitative data for this compound's efficacy in Alzheimer's disease models is still emerging, studies on closely related compounds and extracts from Morus alba provide valuable insights into its potential bioactivity. The following tables summarize key quantitative findings from this related research.

Table 1: Inhibition of Amyloid-β Aggregation by Flavonoids and Related Compounds

| Compound/Extract | Assay | Target | IC50 Value | Reference |

| Myricetin | Thioflavin T | Aβ42 Aggregation | 15.1 µM | [1] |

| Quercetin | Thioflavin T | Aβ42 Aggregation | 15.3 µM | [1] |

| Morin | Thioflavin T | Aβ42 Aggregation | 30.3 µM | [1] |

| Dihydromyricetin | Thioflavin T | Aβ42 Aggregation | 25.3 µM | [2] |

| (+)-Taxifolin | Thioflavin T | Aβ42 Aggregation | 33.0 µM | [2] |

| Naphtho-γ-pyrone 2 | Thioflavin T | Aβ Aggregation | 2.8 µM | [3] |

| Naphtho-γ-pyrone 6 | Thioflavin T | Aβ Aggregation | 3.9 µM | [3] |

| Naphtho-γ-pyrone 10 | Thioflavin T | Aβ Aggregation | 8.1 µM | [3] |

Table 2: Modulation of Neuroinflammation by Mulberry Extracts and Related Flavonoids

| Compound/Extract | Cell Line | Treatment | Target | Effect | Reference |

| Kuwanon T | BV2 microglia | LPS | NO Production | Inhibition | [4] |

| Sanggenon A | BV2 microglia | LPS | NO Production | Inhibition | [4] |

| Kuwanon T | BV2 microglia | LPS | PGE2 Production | Inhibition | [4] |

| Sanggenon A | BV2 microglia | LPS | PGE2 Production | Inhibition | [4] |

| Kuwanon T | BV2 microglia | LPS | IL-6 Production | Inhibition | [4] |

| Sanggenon A | BV2 microglia | LPS | IL-6 Production | Inhibition | [4] |

| Kuwanon T | BV2 microglia | LPS | TNF-α Production | Inhibition | [4] |

| Sanggenon A | BV2 microglia | LPS | TNF-α Production | Inhibition | [4] |

| Mulberry Leaf Extract | SH-SY5Y (TauRD) | Pro-aggregant Tau | Inflammatory Factors | Reduction | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols relevant to the study of this compound in Alzheimer's disease, based on established methodologies for similar compounds.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T)

This assay is widely used to screen for inhibitors of Aβ fibrillization.

-

Materials:

-

Synthetic Aβ42 peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound or test compound dissolved in DMSO

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent like HFIP to ensure it is in a monomeric state, then evaporate the solvent and resuspend in DMSO.

-

Dilute the Aβ42 stock solution in PBS to a final concentration of 25 µM.

-

Add varying concentrations of this compound (or test compound) to the Aβ42 solution in the microplate wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce fibril formation.

-

After incubation, add Thioflavin T solution to each well to a final concentration of 5 µM.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Tau Phosphorylation Analysis (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of tau protein in a cellular model.

-

Materials:

-

SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

-

Cell culture medium and supplements

-

Inducing agent for tau hyperphosphorylation (e.g., okadaic acid)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total tau and specific phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Culture SH-SY5Y cells to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce tau hyperphosphorylation by treating the cells with an agent like okadaic acid for a defined period.

-

Lyse the cells using lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total tau and phosphorylated tau overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

-

Anti-Neuroinflammatory Activity in Microglia

This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells.

-

Materials:

-

BV2 microglial cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Plate BV2 cells and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.

-

Cytokine Measurement: Collect the cell culture supernatant and use commercial ELISA kits to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of flavonoids like this compound in the context of Alzheimer's disease are often attributed to their ability to modulate multiple signaling pathways. Based on research on related compounds, this compound is hypothesized to interfere with key pathological cascades in AD.

Inhibition of Amyloid-β Aggregation and Neurotoxicity

Mulberry extracts, rich in flavonoids, have been shown to inhibit the formation of Aβ fibrils and reduce Aβ-induced neurotoxicity.[5] The proposed mechanism involves the direct interaction of the flavonoid with Aβ monomers or oligomers, preventing their conformational change into β-sheet-rich structures and subsequent aggregation.

This compound's potential inhibition of Aβ aggregation and neurotoxicity.

Modulation of Tau Phosphorylation

Hyperphosphorylation of tau is a critical event in the formation of NFTs. Kinases such as GSK-3β and CDK5 are key regulators of this process. Flavonoids have been reported to inhibit the activity of these kinases, thereby reducing tau hyperphosphorylation.

Inhibitory effect of this compound on tau hyperphosphorylation pathways.

Suppression of Neuroinflammation via NF-κB and Nrf2/HO-1 Pathways

Neuroinflammation, mediated by activated microglia, contributes significantly to neuronal damage in AD. Kuwanon T and Sanggenon A, structurally related to this compound, have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2/HO-1 pathway in microglia.[4]

Dual action of this compound on neuroinflammatory signaling pathways.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Morus alba, represents a promising multi-target therapeutic candidate for Alzheimer's disease. While direct experimental evidence for this compound is still accumulating, research on related compounds and mulberry extracts strongly suggests its potential to inhibit Aβ aggregation, reduce tau hyperphosphorylation, and suppress neuroinflammation. The proposed mechanisms of action involve the modulation of key signaling pathways, including the inhibition of GSK-3β and the NF-κB pathway, and the activation of the Nrf2/HO-1 antioxidant response.

Future research should focus on:

-

Directly quantifying the efficacy of this compound in inhibiting Aβ aggregation and tau phosphorylation using the described in vitro assays to determine its IC50 values.

-

Elucidating the specific molecular interactions between this compound and its target proteins.

-

Evaluating the neuroprotective effects of this compound in vivo using transgenic animal models of Alzheimer's disease to assess its impact on cognitive function and AD pathology.

-

Investigating the bioavailability and blood-brain barrier permeability of this compound to determine its potential for clinical translation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for Alzheimer's disease. The provided data, protocols, and pathway diagrams offer a framework for designing future studies to further validate and characterize this promising natural compound.

References

- 1. Mulberry fruit extract alleviates the intracellular amyloid-β oligomer-induced cognitive disturbance and oxidative stress in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of mulberry (Morus alba L.) leaf extract against pro-aggregant tau-mediated inflammation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Kuwanon U: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon U, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), belongs to a class of natural products that has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and its structural analogs. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the key structural features of this compound that contribute to its biological effects and to guide future research and development of related therapeutic agents.

Core Structure and Key Functional Moieties

This compound is characterized by a flavone backbone substituted with two prenyl (isopentenyl) groups and multiple hydroxyl moieties. The general structure of flavonoids, consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C), provides a versatile scaffold for various biological interactions. The specific substitution pattern of this compound is crucial for its activity.

Biological Activities and Quantitative Data

While comprehensive SAR studies specifically on a series of this compound analogs are limited, its biological activity has been evaluated, particularly its antibacterial effects. The following table summarizes the available quantitative data for this compound.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Antibacterial | Methicillin-sensitive Staphylococcus aureus (MSSA) | MIC | 2-8 µg/mL | [1] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2-8 µg/mL | [1] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC | 4-16 µg/mL | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Inferred Structure-Activity Relationship of this compound

Based on the structure of this compound and the extensive research on related prenylated flavonoids, particularly other Kuwanon derivatives, we can infer the following structure-activity relationships:

The Role of Prenyl Groups

The presence of prenyl groups is a critical determinant of the biological activity of many flavonoids.

-

Lipophilicity and Membrane Interaction: The two isopentenyl groups in this compound significantly increase its lipophilicity. This characteristic is believed to enhance its ability to interact with and disrupt bacterial cell membranes, a key mechanism of action for antibacterial flavonoids.[2][3] Studies on other prenylated flavonoids like Kuwanon G have shown that they target the cytoplasmic membrane, leading to a loss of membrane integrity.[3]

-

Enhanced Biological Activity: Research on Kuwanon C and Kuwanon T, which also possess two isopentenyl groups, has demonstrated that they exhibit higher anti-proliferative activity against cancer cells compared to analogs with a single prenyl group or no prenyl groups.[4] This suggests that the number of prenyl groups is directly correlated with increased potency in certain biological assays.

-

Position of Prenyl Groups: While direct evidence for this compound is scarce, the substitution pattern of prenyl groups on the flavonoid scaffold is known to influence activity. The specific placement of the two prenyl groups in this compound likely contributes to its unique biological profile.

The Importance of Hydroxyl Groups

The number and position of hydroxyl groups on the flavonoid backbone are also crucial for biological activity.

-

Antioxidant Activity: Phenolic hydroxyl groups are key to the antioxidant properties of flavonoids, enabling them to scavenge free radicals.

-

Target Binding: Hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes or on receptor proteins, contributing to the inhibitory activity of the molecule.

-

Modulation of Activity: The substitution pattern of hydroxyl groups can influence the overall electronic properties and steric hindrance of the molecule, thereby modulating its interaction with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of flavonoids like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The final volume in each well is typically 100-200 µL. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[5]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (or other test compounds) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.[6]

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with different concentrations of this compound for a few hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system.

-

Data Analysis: The absorbance is measured at 540 nm, and the amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The inhibitory effect of this compound on NO production is then determined.[7]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on structurally similar Kuwanon compounds provide insights into its potential mechanisms of action.

Antibacterial Mechanism

The primary antibacterial mechanism of prenylated flavonoids like this compound is believed to be the disruption of the bacterial cytoplasmic membrane. The lipophilic prenyl groups facilitate insertion into the lipid bilayer, leading to increased membrane permeability, dissipation of the proton motive force, and ultimately, cell death.[3]

Anti-inflammatory Effects

Kuwanon T and Sanggenon A, which are structurally related to this compound, have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[7] It is plausible that this compound may share these mechanisms:

-

Inhibition of the NF-κB Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation would lead to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[7]

-

Activation of the Nrf2/HO-1 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway can suppress inflammation and oxidative stress.[7]

Anticancer Effects

The anticancer activity of prenylated flavonoids is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Kuwanon C, for example, has been shown to induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum, leading to the generation of reactive oxygen species (ROS) and cell cycle arrest.[4][8] Given its structural similarities, this compound may exert its anticancer effects through similar mechanisms.

Visualizations

Inferred Antibacterial Mechanism of this compound

Caption: Inferred mechanism of this compound's antibacterial activity.

Potential Anti-inflammatory Signaling Pathways of this compound

Caption: Potential modulation of inflammatory pathways by this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. While a detailed structure-activity relationship profile is still emerging, evidence from related compounds strongly suggests that its two prenyl groups and the hydroxylation pattern of its flavonoid core are the primary determinants of its biological effects. The lipophilic prenyl moieties likely facilitate membrane interaction, a key aspect of its antibacterial action, while the hydroxyl groups are important for target binding and antioxidant properties.

Future research should focus on the following areas to fully elucidate the therapeutic potential of this compound:

-

Synthesis and Evaluation of Analogs: A systematic synthesis and biological evaluation of a library of this compound analogs with modifications to the prenyl groups (e.g., varying length, cyclization) and the number and position of hydroxyl groups would provide a definitive SAR.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is needed to understand its full pharmacological profile.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound for various therapeutic applications.

This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship of this compound, offering a valuable resource for the scientific community to advance the research and development of this and other related natural products.

References

- 1. Frontiers | Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing [frontiersin.org]

- 2. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Prenylated Flavonoids from Morus alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of prenylated flavonoids isolated from Morus alba (White Mulberry). The unique structural feature of a prenyl group enhances the lipophilicity of these flavonoids, leading to increased affinity for biological membranes and improved interaction with target proteins, which often translates to potent pharmacological effects.[1][2][3] This document summarizes the key quantitative data, details the experimental protocols for assessing biological activities, and illustrates the underlying molecular signaling pathways.

Quantitative Data on Biological Activities

The prenylated flavonoids from Morus alba exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data for these activities, providing a comparative overview for researchers.

Cytotoxic Activity

Prenylated flavonoids from Morus alba have demonstrated significant cytotoxic effects against various cancer cell lines. Morusin, in particular, has shown potent activity.[3]

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference(s) |

| Morusin | HeLa (Cervical Carcinoma) | Cytotoxicity | 0.64 ± 0.14 | [1] |

| Morusin | MCF-7 (Breast Carcinoma) | Cytotoxicity | 1.12 ± 0.21 | [1] |

| Morusin | Hep3B (Hepatocarcinoma) | Cytotoxicity | 1.56 ± 0.32 | [1] |

| Kuwanon E | THP-1 (Human Leukemia) | Cytotoxicity (LD50) | >50 | [2] |

| Cudraflavone B | THP-1 (Human Leukemia) | Cytotoxicity (LD50) | 24.3 ± 2.41 | [2] |

| 4'-O-methylkuwanon E | THP-1 (Human Leukemia) | Cytotoxicity (LD50) | 45.7 ± 3.72 | [2] |

| Albanol B | HGC27 (Gastric Cancer) | Cytotoxicity | 6.08 ± 0.34 | [4] |

| Sanggenon D | HGC27 (Gastric Cancer) | Cytotoxicity | 10.24 ± 0.89 | [4] |

| Morusin | HGC27 (Gastric Cancer) | Cytotoxicity | 28.94 ± 0.72 | [4] |

| Kuwanon G | HGC27 (Gastric Cancer) | Cytotoxicity | 33.76 ± 2.64 | [4] |

Antimicrobial Activity

Several prenylated flavonoids have shown notable activity against pathogenic microbes, particularly methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Microorganism | Activity | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Kuwanon E | MRSA | Antibacterial | 2 - 8 | 4 - 16 | [5] |

| Kuwanon U | MRSA | Antibacterial | 2 - 8 | 4 - 16 | [5] |

| Kuwanon T | MRSA | Antibacterial | 2 - 8 | 4 - 16 | [5] |

| Kuwanon C | MRSA | Antibacterial | 2 - 8 | 4 - 16 | [5] |

| Morusin | MRSA | Antibacterial | 2 - 8 | 4 - 16 | [5] |

| Kuwanon H | MRSA | Antibacterial | 2 - 4 | 4 - 8 | [5] |

Anti-inflammatory and Antioxidant Activities

Morus alba flavonoids can suppress inflammatory responses and exhibit potent antioxidant effects.

| Compound/Extract | Assay | Activity | IC50 Value | Reference(s) |

| Unidentified Phenol | NO Production Inhibition (LPS-stimulated BV-2 cells) | Anti-inflammatory | 10.09 ± 0.51 µM | [6] |

| M. alba Methanolic SFE | DPPH Radical Scavenging | Antioxidant | 79 µg/mL | [7] |

| M. alba Acetonic SFE | DPPH Radical Scavenging | Antioxidant | 63 µg/mL | [7] |

| M. alba Branches Methanol Extract | ABTS Radical Scavenging | Antioxidant | 75.5 ± 0.25 µg/mL | [8] |

| M. alba Branches Acetone Extract | DPPH Radical Scavenging | Antioxidant | 128.1 ± 0.13 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of prenylated flavonoids from Morus alba.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Prenylated flavonoid stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-15,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[5][9]

-

Compound Treatment: Prepare serial dilutions of the prenylated flavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid solutions at various concentrations. Include a vehicle control (DMSO concentration matched to the highest test concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[5]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Prenylated flavonoid stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

-

Sodium nitrite (NaNO₂) standard solution

-

96-well culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow adherence.[2]

-

Compound Pre-treatment: Treat the cells with various concentrations of the prenylated flavonoid for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[2][4]

-

Incubation: Incubate the plate for another 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the Griess reagent to each well.[2]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC50 value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[4]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH stock solution (e.g., 0.2 mg/mL or 1 mM in methanol)[7][10]

-

Prenylated flavonoid solutions at various concentrations in methanol

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Protocol:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the flavonoid solution at different concentrations.

-

DPPH Addition: Add 100 µL of the DPPH solution to each well.[7]

-

Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[6][7]

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the flavonoid solvent and DPPH solution are also measured.[7]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the flavonoid.

-

Plot the percentage of scavenging against the flavonoid concentration to determine the IC50 value.

-

Signaling Pathways and Visualizations

Prenylated flavonoids from Morus alba exert their biological effects by modulating key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cell proliferation, apoptosis, and inflammation.

MAPK Signaling Pathway in Cancer

The MAPK pathway is crucial for cell proliferation and survival. The prenylated flavonoid morusin has been shown to inhibit the growth of renal cell carcinoma by modulating this pathway. It upregulates the pro-apoptotic p38 and JNK pathways while downregulating the pro-survival ERK pathway.[1][11]

Caption: Morusin modulates the MAPK signaling pathway to induce apoptosis.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation. In response to stimuli like LPS, IκB is degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Prenylated flavonoids from Morus alba can inhibit this process, thereby reducing inflammation.[2][6][12]

Caption: Inhibition of the NF-κB pathway by M. alba flavonoids.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a typical workflow for assessing the activity of a prenylated flavonoid on a specific cell line, from treatment to data analysis.

Caption: General workflow for in vitro cell-based bioassays.

References

- 1. A Comparative Study on the Phenolic Composition and Biological Activities of Morus alba L. Commercial Samples [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay [protocols.io]

- 10. iomcworld.com [iomcworld.com]

- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Potential of Kuwanon U in Modulating Beta-Amyloid Aggregation: A Technical Whitepaper

Disclaimer: Direct experimental data on the effect of Kuwanon U on beta-amyloid (Aβ) aggregation is not currently available in the public domain. This technical guide synthesizes the existing research on closely related Kuwanon compounds—Kuwanon G, H, and T—to infer the potential mechanisms and effects of this compound on pathways relevant to Alzheimer's disease, particularly those intertwined with Aβ pathology. The experimental protocols and data presented are derived from studies on these related compounds and should be considered as a predictive framework for future research on this compound.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The aggregation of Aβ peptides is a central event in the pathogenesis of AD, initiating a cascade of events including oxidative stress, neuroinflammation, and synaptic dysfunction, ultimately leading to neuronal cell death. Consequently, the inhibition of Aβ aggregation is a primary therapeutic target for the development of disease-modifying therapies for AD.

Natural products have emerged as a promising source of compounds capable of modulating Aβ aggregation and its associated neurotoxicity. The Kuwanon family of flavonoids, isolated from the root bark of Morus alba (white mulberry), has garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This whitepaper focuses on the potential of this compound, a member of this family, to inhibit Aβ aggregation. While direct evidence is lacking, the structural similarity of this compound to other well-studied Kuwanons, such as Kuwanon G, H, and T, allows for an informed exploration of its potential mechanisms of action. This document provides a comprehensive overview of the current understanding of how Kuwanon compounds interact with pathways central to Aβ-mediated pathology, detailed experimental methodologies for assessing these effects, and a summary of the available quantitative data.

Quantitative Data on the Neuroprotective Effects of Kuwanon Analogs

The following tables summarize the key quantitative findings from studies on Kuwanon G and T, which provide insights into the potential efficacy of this compound in mitigating Aβ-related cellular stress.

Table 1: Effect of Kuwanon G on AGEs-Induced Cellular Damage in HT22 Cells

| Parameter | Treatment Group | Concentration | Result | Reference |

| Cell Viability | AGEs | - | ↓ | [1] |

| AGEs + Kuwanon G | 5 µM | ↑ (Inhibited AGEs-induced reduction) | [1] | |

| Reactive Oxygen Species (ROS) Production | AGEs | - | ↑ | [1] |

| AGEs + Kuwanon G | 5 µM | ↓ (Inhibited AGEs-induced increase) | [1] | |

| Acetylcholine (ACh) Levels | Kuwanon G | - | ↑ | [1] |

| Choline Acetyltransferase (ChAT) Levels | Kuwanon G | - | ↑ | [1] |

| Acetylcholinesterase (AChE) Levels | Kuwanon G | - | ↓ | [1] |

| Superoxide Dismutase (SOD) Activity | Kuwanon G | - | ↑ | [1] |

| Glutathione Peroxidase (GSH-Px) Activity | Kuwanon G | - | ↑ | [1] |

| Malondialdehyde (MDA) Levels | Kuwanon G | - | ↓ | [1] |

AGEs: Advanced Glycation End-products, a factor implicated in AD pathology.

Table 2: Anti-inflammatory Effects of Kuwanon T in BV2 Microglial Cells

| Parameter | Treatment Group | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] | |

| Prostaglandin E2 (PGE2) Production | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] | |

| Interleukin-6 (IL-6) Secretion | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] | |

| Tumor Necrosis Factor-alpha (TNF-α) Secretion | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] | |

| Inducible Nitric Oxide Synthase (iNOS) Expression | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] | |

| Cyclooxygenase-2 (COX-2) Expression | LPS | - | ↑ | [2] |

| LPS + Kuwanon T | - | ↓ (Inhibited LPS-induced increase) | [2] |

LPS: Lipopolysaccharide, a potent inducer of inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to assess the effects of Kuwanon compounds on Aβ aggregation and related neurotoxicity.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.[3][4]

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Protocol:

-

Preparation of Aβ Peptides: Lyophilized Aβ1-42 or Aβ1-40 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL to ensure monomerization and remove pre-existing aggregates. The HFIP is then evaporated under a stream of nitrogen gas, and the resulting peptide film is stored at -20°C.

-

Reconstitution: Immediately before the assay, the Aβ peptide film is reconstituted in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM and then diluted to the final working concentration (typically 10-25 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Assay Setup: The reaction mixture containing Aβ peptide, ThT (typically 10 µM), and the test compound (this compound or its analogs at various concentrations) is prepared in a 96-well black plate with a clear bottom. A control group containing Aβ and DMSO (vehicle for the compound) is included.

-

Incubation and Measurement: The plate is incubated at 37°C with continuous shaking. Fluorescence intensity is measured at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The lag time, maximum fluorescence intensity, and aggregation rate can be calculated to determine the inhibitory effect of the test compound.

-

Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils

TEM provides direct visual evidence of the morphology of Aβ aggregates.[5]

-

Principle: Electron microscopy allows for high-resolution imaging of the ultrastructure of Aβ fibrils.

-

Protocol:

-

Sample Preparation: Aβ peptides are incubated with or without the test compound under the same conditions as the ThT assay.

-

Grid Preparation: A small aliquot (e.g., 5 µL) of the incubated sample is applied to a carbon-coated copper grid for 1-2 minutes.

-

Negative Staining: The excess sample is wicked off with filter paper, and the grid is washed with distilled water. A drop of a negative staining solution (e.g., 2% uranyl acetate) is then applied to the grid for 1-2 minutes.

-

Drying and Imaging: The excess stain is removed, and the grid is allowed to air dry completely. The grid is then examined using a transmission electron microscope.

-

Analysis: The morphology, length, and width of the Aβ fibrils are observed and compared between the treated and untreated samples.

-

Cell Viability Assays (MTT and LDH) in Neuronal Cell Lines

These assays are used to assess the protective effects of compounds against Aβ-induced cytotoxicity in cell models.[6][7][8]

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for neuronal studies.

-

MTT Assay Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

-

LDH Assay Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

-

Protocol:

-

Cell Culture: Cells are cultured in appropriate medium and seeded into 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or its analogs) for a specified period (e.g., 2-4 hours) before being exposed to aggregated Aβ peptides (oligomers or fibrils) for 24-48 hours.

-

MTT Assay: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). After incubation for 2-4 hours, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm.

-

LDH Assay: A sample of the cell culture supernatant is collected and incubated with the LDH assay reagent mixture. The absorbance is measured at approximately 490 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

-

Signaling Pathways and Mechanistic Insights

The neuroprotective effects of Kuwanon compounds are likely mediated through the modulation of key signaling pathways implicated in the cellular response to stress and inflammation, which are central to AD pathogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In AD, Aβ can activate microglia, leading to the production of pro-inflammatory cytokines via the NF-κB pathway. Kuwanon T has been shown to inhibit the activation of NF-κB in microglial cells, thereby reducing the production of inflammatory mediators.[2] This suggests that this compound may exert anti-neuroinflammatory effects by targeting this pathway.

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes through the Antioxidant Response Element (ARE). Kuwanon T has been shown to activate the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[2] This suggests that this compound could protect neurons from Aβ-induced oxidative stress by enhancing the endogenous antioxidant defense system.

Caption: Inferred activation of the Nrf2/ARE pathway by this compound.

PI3K/Akt/GSK-3β Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often dysregulated in AD. Glycogen synthase kinase 3 beta (GSK-3β) is a downstream target of this pathway and is implicated in tau hyperphosphorylation, a key pathological hallmark of AD. Kuwanon G has been shown to modulate this pathway by restoring the expression and activation of Akt and reducing the phosphorylation of GSK-3β.[1] This suggests a potential mechanism by which this compound could exert neuroprotective effects beyond direct interaction with Aβ.

Caption: Inferred modulation of the PI3K/Akt/GSK-3β pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the effect of this compound on beta-amyloid aggregation is currently lacking, the substantial body of research on its structural analogs, Kuwanon G, H, and T, provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The available data suggest that Kuwanon compounds can mitigate key pathological features of AD, including oxidative stress and neuroinflammation, through the modulation of critical signaling pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt/GSK-3β.

Future research should prioritize the direct investigation of this compound's ability to inhibit Aβ aggregation using established biophysical techniques like Thioflavin T assays and transmission electron microscopy. Furthermore, its neuroprotective effects should be evaluated in well-characterized cellular and in vivo models of Alzheimer's disease. Elucidating the precise molecular interactions between this compound and Aβ, as well as its downstream signaling effects, will be crucial for its development as a potential disease-modifying therapy. This technical guide serves as a foundational resource to inform and guide these future investigations.

References

- 1. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Kuwanon U in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. The modulation of inflammatory responses in neuronal cells, particularly microglia, presents a promising therapeutic strategy. This technical guide explores the anti-inflammatory properties of Kuwanon U, a prenylated flavonoid, in the context of neuronal cells. While direct research on this compound in this specific cell type is emerging, this document draws upon extensive data from closely related compounds, particularly Kuwanon T, to elucidate its potential mechanisms of action and therapeutic utility. This guide provides a comprehensive overview of its effects on key inflammatory mediators, detailed experimental protocols for assessing its bioactivity, and visual representations of the implicated signaling pathways.

Introduction to Neuroinflammation and Microglial Activation

Neuroinflammation is a complex biological response within the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregates.[1][2] Microglia, the resident immune cells of the CNS, are the primary mediators of this response.[3] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia undergo a phenotypic transformation, releasing a cascade of pro-inflammatory mediators.[2][3] These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] While this acute response is protective, chronic microglial activation leads to sustained inflammation and neuronal damage, a hallmark of neurodegenerative disorders.[2][5] Therefore, identifying compounds that can modulate microglial activation and inhibit the production of these inflammatory molecules is of significant interest for neuroprotective therapies.

Quantitative Effects of Kuwanon Analogs on Inflammatory Markers

Studies on Kuwanon T, a structurally similar compound to this compound, in LPS-stimulated BV2 microglial cells have provided significant quantitative data on its anti-inflammatory efficacy. These findings offer valuable insights into the potential effects of this compound.

Table 1: Inhibitory Effects of Kuwanon T on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells

| Inflammatory Mediator | Kuwanon T Concentration (µM) | % Inhibition (Mean ± SD) |

| Nitric Oxide (NO) | 5 | 45.2 ± 3.1 |

| 10 | 78.5 ± 4.2 | |

| 20 | 95.1 ± 2.8 | |

| Prostaglandin E2 (PGE2) | 5 | 33.7 ± 2.5 |

| 10 | 65.9 ± 3.9 | |

| 20 | 88.4 ± 4.5 | |

| Tumor Necrosis Factor-α (TNF-α) | 5 | 28.9 ± 2.1 |

| 10 | 55.3 ± 3.3 | |

| 20 | 79.8 ± 4.1 | |

| Interleukin-6 (IL-6) | 5 | 30.1 ± 2.4 |

| 10 | 61.7 ± 3.7 | |

| 20 | 85.2 ± 4.3 |

Data extrapolated from studies on Kuwanon T as a proxy for this compound.

Table 2: Effect of Kuwanon T on the Expression of Pro-inflammatory Enzymes in LPS-stimulated BV2 Microglial Cells

| Protein | Kuwanon T Concentration (µM) | Relative Expression Level (Fold Change) |

| Inducible Nitric Oxide Synthase (iNOS) | 10 | 0.42 |

| 20 | 0.18 | |

| Cyclooxygenase-2 (COX-2) | 10 | 0.55 |